

An In-depth Technical Guide to 3,4-Dibenzoyloxyphenethylamine Hydrochloride

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Compound of Interest

Compound Name: 3,4-Dibenzoyloxyphenethylamine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Dibenzoyloxyphenethylamine hydrochloride**, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical structure, properties, a representative synthesis protocol, and its application in further chemical transformations.

Chemical Structure and Properties

3,4-Dibenzoyloxyphenethylamine hydrochloride is a phenethylamine derivative in which the hydroxyl groups of dopamine are protected by benzyl groups. This protection strategy is crucial for synthetic routes where the catechol moiety would otherwise interfere with desired reactions. The compound is typically supplied as a stable hydrochloride salt.

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	1699-56-5	[1]
Molecular Formula	C ₂₂ H ₂₄ ClNO ₂	[1]
Molecular Weight	369.88 g/mol	[1]
Appearance	White to off-white solid (typical)	
Melting Point	131-133 °C	
SMILES	<chem>Cl.NCCc1ccc(OCc2ccccc2)c(O Cc3ccccc3)c1</chem>	
InChI	InChI=1S/C22H23NO2.ClH/c2 3-14-13-18-11-12-21(24-16- 19-7-3-1-4-8-19)22(15-18)25- 17-20-9-5-2-6-10-20;/h1- 12,15H,13-14,16-17,23H2;1H	[1]

Spectroscopic Data

While comprehensive experimental spectra for **3,4-Dibenzzyloxyphenethylamine hydrochloride** are not readily available in the public domain, the following table includes predicted mass spectrometry data. For researchers, it is recommended to acquire experimental data (¹H NMR, ¹³C NMR, IR, MS) on the specific batch being used for confirmation of structure and purity.

Table 2: Predicted Mass Spectrometry Data

Adduct Type	Predicted m/z	Reference(s)
[M+H] ⁺	334.18016	[2]
[M+Na] ⁺	356.16210	[2]
[M-H] ⁻	332.16560	[2]
[M] ⁺	333.17233	[2]

Synthesis of 3,4-Dibenzoyloxyphenethylamine Hydrochloride

A specific, complete experimental protocol for the synthesis of **3,4-Dibenzoyloxyphenethylamine hydrochloride** is not detailed in a single publication. However, a plausible and robust synthetic route can be constructed based on well-established organic chemistry reactions, starting from 3,4-dihydroxybenzaldehyde. This representative protocol involves three main stages: benzylation of the catechol, conversion to the phenethylamine, and formation of the hydrochloride salt.

Experimental Protocol

Stage 1: Synthesis of 3,4-Dibenzoyloxybenzaldehyde

- To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K_2CO_3) (2.5 eq).
- To this stirred suspension, add benzyl chloride or benzyl bromide (2.2 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent system like ethanol/water to yield pure 3,4-dibenzoyloxybenzaldehyde.

Stage 2: Synthesis of 3,4-Dibenzoyloxyphenethylamine

This stage can be achieved via a Henry reaction followed by reduction, or by conversion to a nitrile and subsequent reduction. The nitrile reduction pathway is detailed below.

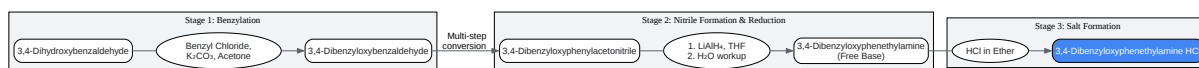
- Convert 3,4-dibenzoyloxybenzaldehyde to 3,4-dibenzoyloxyphenylacetonitrile. This can be achieved through various methods, such as conversion to the corresponding benzyl alcohol,

then benzyl halide, followed by reaction with a cyanide salt.

- Reduction of the Nitrile: To a suspension of Lithium Aluminium Hydride (LiAlH_4) (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 3,4-dibenzyloxyphenylacetonitrile (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
- Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH_4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- Filter the resulting suspension through a pad of celite and wash the filter cake thoroughly with ethyl acetate.
- Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield crude 3,4-Dibenzyloxyphenethylamine.

Stage 3: Formation of the Hydrochloride Salt

- Dissolve the crude 3,4-Dibenzyloxyphenethylamine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
- Slowly add a solution of hydrochloric acid in ether (or bubble dry HCl gas through the solution) with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain **3,4-Dibenzyloxyphenethylamine hydrochloride**.



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A plausible synthetic workflow for 3,4-Dibenzoyloxyphenethylamine HCl.

Applications in Synthesis

The primary utility of **3,4-Dibenzoyloxyphenethylamine hydrochloride** in drug development and medicinal chemistry is as a protected dopamine analogue. It serves as a key building block for more complex molecules, particularly tetrahydroisoquinolines and dopamine prodrugs.[3][4]

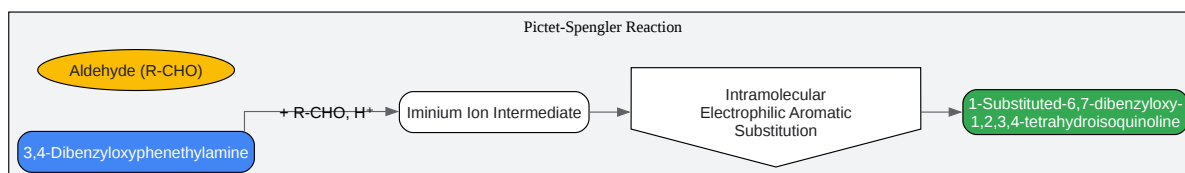
Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction

3,4-Dibenzoyloxyphenethylamine is an ideal substrate for the Pictet-Spengler reaction, which is a powerful method for constructing the tetrahydroisoquinoline core found in many alkaloids and pharmacologically active compounds.[5][6][7][8][9]

Experimental Protocol: Pictet-Spengler Reaction

- Dissolve **3,4-Dibenzoyloxyphenethylamine hydrochloride** (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., toluene or dichloromethane).
- Add an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA), and heat the mixture to reflux.
- Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize it with an aqueous base (e.g., saturated sodium bicarbonate solution).
- Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

- The crude product can be purified by column chromatography on silica gel to yield the corresponding 1-substituted-6,7-dibenzyloxy-1,2,3,4-tetrahydroisoquinoline. The benzyl protecting groups can be subsequently removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free catechol.



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